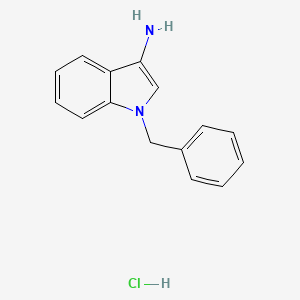

1-Benzyl-1H-indol-3-amine hydrochloride

Description

BenchChem offers high-quality 1-Benzyl-1H-indol-3-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-1H-indol-3-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzylindol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2.ClH/c16-14-11-17(10-12-6-2-1-3-7-12)15-9-5-4-8-13(14)15;/h1-9,11H,10,16H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQJYZRPQSBHCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679380 |

Source

|

| Record name | 1-Benzyl-1H-indol-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159823-99-0 |

Source

|

| Record name | 1H-Indol-3-amine, 1-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159823-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-1H-indol-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-1H-indol-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Handling of 1-Benzyl-1H-indol-3-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and handling of 1-Benzyl-1H-indol-3-amine hydrochloride (CAS No. 1159823-99-0). The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in both natural products and clinically approved pharmaceuticals.[1] The addition of an N-benzyl group can significantly modulate a compound's pharmacokinetic and pharmacodynamic profile, often enhancing its interaction with biological targets, while the 3-amino group provides a critical anchor for hydrogen bonding and a versatile handle for further chemical modification. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the practical application and scientific context of this important pharmaceutical intermediate.

Compound Identification and Physicochemical Properties

1-Benzyl-1H-indol-3-amine hydrochloride is a heterocyclic aromatic amine salt. The hydrochloride form enhances the compound's stability and aqueous solubility compared to its free base form, making it more amenable to handling and formulation studies.

| Property | Value | Source |

| Chemical Name | 1-Benzyl-1H-indol-3-amine hydrochloride | [2] |

| Synonyms | 1-Benzyl-3-aminoindole HCl, 1-Benzyl-1H-Indol-3-Ylamine Hydrochloride | [3][4] |

| CAS Number | 1159823-99-0 | [2][3][5][6] |

| Molecular Formula | C₁₅H₁₅ClN₂ | [2][3][7] |

| Molecular Weight | 258.75 g/mol | [2][3][7] |

| Appearance | White to off-white solid (typical for amine salts) | [8] |

| Storage Conditions | Sealed in a dry environment at room temperature | [3] |

Synthesis and Purification

The synthesis of 1-Benzyl-1H-indol-3-amine hydrochloride is most efficiently achieved via the deprotection of a carbamate-protected precursor. This strategy is common in organic synthesis as it prevents the reactive amine from participating in undesired side reactions during the construction of the core scaffold.

Causality of the Synthetic Strategy

The chosen pathway involves the acidic cleavage of a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is exceptionally useful due to its stability under a wide range of reaction conditions (e.g., non-acidic reductions, organometallic reactions) while being easily and cleanly removed with a strong acid. The use of hydrochloric acid serves a dual purpose: it acts as the catalyst for deprotection and subsequently protonates the newly formed free amine, causing the desired hydrochloride salt to precipitate directly from the reaction medium. This precipitation facilitates a straightforward and high-yielding isolation process.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl (1-benzyl-1H-indol-3-yl)carbamate (1.0 eq).

-

Dissolution: Dissolve the starting material in a minimal amount of an appropriate anhydrous solvent, such as 1,4-dioxane or ethyl acetate.

-

Deprotection: While stirring at room temperature (20-25°C), add a solution of 4M hydrochloric acid in 1,4-dioxane (3-5 eq) dropwise. Rationale: The excess acid ensures complete cleavage of the Boc group and full protonation of the amine product.

-

Reaction & Monitoring: Stir the resulting mixture for 2-4 hours. A precipitate will typically form as the reaction progresses. Monitor the reaction's completion by Thin Layer Chromatography (TLC), ensuring the disappearance of the starting material spot.

-

Isolation: Upon completion, collect the solid precipitate by vacuum filtration.

-

Purification: Wash the filter cake sequentially with the reaction solvent (e.g., dioxane) followed by a non-polar solvent like diethyl ether or hexane to remove any organic-soluble impurities. Rationale: The hydrochloride salt is insoluble in non-polar solvents, making this an effective purification wash.

-

Drying: Dry the purified white solid under high vacuum to yield 1-Benzyl-1H-indol-3-amine hydrochloride.

Analytical Characterization

Confirming the identity and purity of the final compound is a critical, self-validating step in any synthesis. A combination of spectroscopic and chromatographic techniques provides an unambiguous structural assignment.

Analytical Workflow Diagram

Caption: Standard analytical workflow for structural confirmation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for structural elucidation. Expected signals include:

-

~8.0-7.0 ppm: A complex multiplet region corresponding to the protons on the indole ring and the benzyl aromatic ring.

-

~5.4 ppm: A singlet integrating to 2 protons, characteristic of the benzylic methylene group (-CH₂-).

-

Broad singlet: A broad signal corresponding to the three protons of the ammonium group (-NH₃⁺), which may be exchangeable with D₂O.

-

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) will detect the molecular ion of the free base. The expected [M+H]⁺ peak would be observed at an m/z of approximately 223.12.[9]

-

Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups. A broad absorption band in the 2500-3000 cm⁻¹ range is characteristic of the N-H stretching vibrations of the ammonium salt. Aromatic C-H and C=C stretching bands will also be present.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is used to assess the purity of the compound, which is typically expected to be ≥95% for research applications.

Safety and Handling

As with any chemical reagent, proper handling is paramount to ensure laboratory safety. 1-Benzyl-1H-indol-3-amine hydrochloride is classified as a hazardous substance.

| Hazard Class | GHS Code | Description | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [3] |

| Skin Irritation | H315 | Causes skin irritation | [3][7] |

| Eye Irritation | H319 | Causes serious eye irritation | [3][7] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [3] |

Handling Protocol

-

Engineering Controls: Handle this compound exclusively within a certified chemical fume hood to prevent inhalation of dust or vapors.[7] Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7]

-

Handling Practices: Avoid creating dust. Do not breathe vapor or dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

-

Applications in Research and Drug Discovery

This compound is primarily used as a building block in medicinal chemistry and drug discovery. The indole core, N-benzyl substituent, and 3-amino group form a valuable pharmacophore for targeting a range of biological systems.

Rationale for Use in Drug Discovery

The structural motifs present in 1-Benzyl-1H-indol-3-amine hydrochloride are frequently found in molecules designed to interact with enzymes and receptors. The planar indole ring and the benzyl group can engage in hydrophobic and π-stacking interactions within protein binding pockets. The protonated amine at position 3 is a potent hydrogen bond donor and can form critical salt bridge interactions with acidic residues like aspartate or glutamate in a target protein.

Structure-Activity Relationship (SAR) Concept

Caption: Key structural motifs and their potential biological interactions.

Therapeutic Potential

Derivatives of N-benzyl indoles are actively being investigated for a multitude of diseases:

-

Neurodegenerative Disorders: N-benzylated heterocyclic compounds are known to bind to the peripheral anionic site (PAS) of acetylcholinesterase (AChE), making them relevant for Alzheimer's disease research.[10]

-

Oncology: The indole scaffold is present in numerous anticancer agents. N-benzyl indole derivatives have shown potent anti-proliferative properties in breast cancer cells and have been investigated as inhibitors of key targets like VEGFR-2.[11][12]

-

Inflammatory Diseases: Closely related structures have been identified as potent inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade that releases arachidonic acid.[13]

This compound serves as a starting point for developing libraries of novel molecules for screening against these and other important biological targets.

References

- ChemicalBook. (2025).

- ChemicalBook. (2025). 1-Benzyl-3-aMinoindole HCl | 1159823-99-0.

- BLD Pharm. (n.d.). 1159823-99-0|1-Benzyl-1H-indol-3-amine hydrochloride.

- Sinfoo Biotech. (n.d.). 1-Benzyl-1H-indol-3-amine hydrochloride,(CAS# 1159823-99-0).

- Enamine. (n.d.). Safety Data Sheet - 1-benzyl-1H-indol-3-amine hydrochloride.

- RSIS International. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.

- Supporting Inform

- LookChem. (n.d.). 1-Benzyl-3-aMinoindole HCl.

- PubMed Central. (2023).

- MPG.PuRe. (n.d.). Supporting Information - Benzylamine hydrochloride synthesis.

- PubChemLite. (2025). 1-benzyl-1h-indol-3-amine hydrochloride (C15H14N2).

- PubMed Central. (n.d.).

- BIOSYNCE. (n.d.). 1H-Isoindol-3-amine Hydrochloride CAS 76644-74-1.

- ResearchGate. (2009).

- Royal Society of Chemistry. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors.

- PubMed Central. (n.d.). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells.

- PubMed Central. (n.d.). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability.

- MDPI. (n.d.).

Sources

- 1. rsisinternational.org [rsisinternational.org]

- 2. 1-Benzyl-1H-indol-3-amine hydrochloride,(CAS# 1159823-99-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. 1-Benzyl-3-aMinoindole HCl | 1159823-99-0 [chemicalbook.com]

- 4. 1-Benzyl-3-aMinoindole HCl, CasNo.1159823-99-0 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 1159823-99-0|1-Benzyl-1H-indol-3-amine hydrochloride|BLD Pharm [bldpharm.com]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. biosynce.com [biosynce.com]

- 9. PubChemLite - 1-benzyl-1h-indol-3-amine hydrochloride (C15H14N2) [pubchemlite.lcsb.uni.lu]

- 10. Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]

synthesis and characterization of 1-Benzyl-1H-indol-3-amine hydrochloride

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Benzyl-1H-indol-3-amine Hydrochloride

This guide provides a comprehensive overview of the synthesis and detailed characterization of 1-Benzyl-1H-indol-3-amine hydrochloride, a valuable intermediate in medicinal chemistry and drug development. The methodologies presented are grounded in established chemical principles, offering researchers a reliable pathway to obtain and verify this target compound. We will delve into the causality behind experimental choices, ensuring a robust and reproducible process.

Strategic Approach: A Four-Step Synthesis

The synthesis of 1-Benzyl-1H-indol-3-amine hydrochloride is most effectively approached as a linear, four-step sequence starting from commercially available indole. This strategy is designed for efficiency and scalability, utilizing well-documented and high-yielding reactions.

The chosen pathway involves:

-

N-Benzylation: Protection of the indole nitrogen with a benzyl group to direct subsequent reactions and enhance stability.

-

Vilsmeier-Haack Formylation: Introduction of a formyl group at the electron-rich C3 position of the indole nucleus, a crucial step for installing the future amine functionality.

-

Reductive Amination: Conversion of the C3-aldehyde to the primary amine.

-

Salt Formation: Conversion of the synthesized free amine to its more stable and handleable hydrochloride salt.

Caption: Overall synthetic pathway for 1-Benzyl-1H-indol-3-amine hydrochloride.

Synthesis Protocols and Mechanistic Insights

Step 1: Synthesis of 1-Benzyl-1H-indole

Causality: The initial step involves the N-alkylation of indole. The indole N-H proton is acidic enough to be deprotonated by a strong base like potassium hydroxide (KOH), especially in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The resulting indolide anion is a potent nucleophile that readily attacks the electrophilic benzyl bromide in an SN2 reaction to form the N-benzylated product. Using a base is crucial to prevent a mixture of N- and C-alkylation products.[1]

Detailed Protocol:

-

Equip a 500 mL Erlenmeyer flask with a magnetic stirrer.

-

Charge the flask with 200 mL of dimethyl sulfoxide (DMSO) and 26.0 g of freshly crushed 86% potassium hydroxide pellets.[1]

-

Stir the mixture at room temperature for 5 minutes to allow for partial dissolution of the base.

-

Add 11.7 g (0.100 mole) of indole to the mixture. Continue stirring for 45 minutes to ensure complete formation of the indolide anion.

-

Add 34.2 g (0.200 mole) of benzyl bromide dropwise. An excess of benzyl bromide ensures the reaction goes to completion.

-

Stir for an additional 45 minutes. Monitor the reaction's completion using Thin-Layer Chromatography (TLC) (Eluent: Hexanes/Ethyl Acetate 9:1).

-

Upon completion, dilute the reaction mixture with 200 mL of water and extract with diethyl ether (3 x 100 mL).

-

Wash the combined organic layers with water (3 x 50 mL) to remove residual DMSO and salts.

-

Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure.

-

Purify the residue by vacuum distillation to remove excess benzyl bromide, yielding 1-benzylindole as a product that crystallizes on cooling.[1]

Step 2: Synthesis of 1-Benzyl-1H-indole-3-carbaldehyde

Causality: The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich aromatic rings. Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent (chloroiminium ion). The electron-rich C3 position of 1-benzyl-1H-indole then attacks this electrophile. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.

Detailed Protocol:

-

In a flask maintained at 0°C, prepare the Vilsmeier reagent by slowly adding 10.85 mmol of POCl₃ to 10 mL of anhydrous DMF with stirring.

-

Prepare a solution of 1-benzyl-1H-indole (10 mmol) in DMF.

-

Add the indole solution to the pre-formed Vilsmeier reagent at 0°C.

-

Allow the reaction to stir at room temperature and then heat to reflux for 6 hours, monitoring by TLC until the starting material is consumed.[2]

-

Cool the mixture to room temperature and pour it into ice-cold water.

-

Neutralize the solution carefully with an aqueous solution of sodium carbonate or sodium hydroxide until a precipitate forms.

-

Filter the solid precipitate, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to afford pure 1-benzyl-1H-indole-3-carbaldehyde as a white to light yellow solid.[2][3]

Step 3: Synthesis of 1-Benzyl-1H-indol-3-amine (Free Base)

Causality: This transformation is achieved via reductive amination. The aldehyde first reacts with ammonia to form an imine intermediate in situ. A mild reducing agent, sodium borohydride (NaBH₄), is then used to selectively reduce the imine C=N bond to the corresponding amine without affecting the indole ring. The reaction is performed at a low temperature to control the reactivity of NaBH₄.[4]

Detailed Protocol:

-

In a round-bottom flask, dissolve 1-Benzyl-1H-indole-3-carbaldehyde (10 mmol) in 100 mL of methanol.

-

Add 25 mL of aqueous ammonia (28-30%) to the solution and stir the mixture at room temperature for 1 hour to facilitate imine formation.[4]

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.6 g, 42 mmol) in small portions, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

Monitor the reaction by TLC to confirm the consumption of the imine intermediate.

-

Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

-

Add 100 mL of water to the residue and extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base, (1-Benzyl-1H-indol-3-yl)methanamine, which can be purified by column chromatography if necessary.

Step 4: Formation of 1-Benzyl-1H-indol-3-amine Hydrochloride

Causality: The final free base is an oil or low-melting solid that can be unstable and difficult to handle. Converting it to its hydrochloride salt increases its stability, crystallinity, and ease of handling for storage and subsequent use. This is achieved by protonating the basic amine nitrogen with hydrochloric acid.

Detailed Protocol:

-

Dissolve the crude 1-Benzyl-1H-indol-3-amine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

To this stirred solution, add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise until the precipitation of a solid is complete.

-

Stir the resulting slurry for 30 minutes.

-

Collect the precipitate by filtration, wash with a small amount of cold diethyl ether to remove any non-basic impurities.

-

Dry the resulting white to off-white solid under high vacuum to yield the final product, 1-Benzyl-1H-indol-3-amine hydrochloride.[5]

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Caption: Workflow for the characterization and validation of the final product.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for the key intermediate and the final product.

Table 1: Spectroscopic Data for 1-Benzyl-1H-indole-3-carbaldehyde

| Technique | Expected Observations |

|---|---|

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.01 (s, 1H, -CHO), 8.33 (m, 1H, Ar-H), 7.72 (s, 1H, Ar-H), 7.39–7.30 (m, 6H, Ar-H), 7.22–7.16 (m, 2H, Ar-H), 5.37 (s, 2H, -CH₂-Ph).[6] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 184.6, 138.4, 137.5, 135.3, 129.1, 128.4, 127.2, 125.5, 124.2, 123.1, 122.2, 118.5, 110.4, 51.0.[6] |

| MS (ESI) | m/z: 236 [M+H]⁺.[6] |

Table 2: Predicted Spectroscopic Data for 1-Benzyl-1H-indol-3-amine Hydrochloride

| Technique | Predicted Observations |

|---|---|

| ¹H NMR (DMSO-d₆) | δ ~8.6 (br s, 3H, -NH₃⁺), 7.6-7.1 (m, 10H, Ar-H), ~5.4 (s, 2H, -CH₂-Ph), ~4.0 (s, 2H, Ar-CH₂-N). |

| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretch, indole), ~3000-2800 (broad, -NH₃⁺ stretch), ~1600, 1495, 1450 (aromatic C=C stretch), ~740 (C-H out-of-plane bend).[7][8] |

| MS (ESI) | m/z: 237.1 [M(free base)+H]⁺. |

| Molecular Formula | C₁₅H₁₅ClN₂.[9] |

| Molecular Weight | 258.75 g/mol .[9] |

Physical Data

-

Appearance: White to off-white crystalline solid.

-

Melting Point: A sharp melting point is indicative of high purity. The exact value should be determined experimentally and reported.

-

Solubility: Soluble in water, methanol, and DMSO; sparingly soluble in nonpolar organic solvents.

Conclusion

This guide outlines a reliable and well-rationalized approach for the . By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently produce and validate this compound for applications in drug discovery and chemical synthesis. The combination of robust synthetic methods and comprehensive analytical techniques ensures the integrity and quality of the final product.

References

-

Dieng, S. D. (n.d.). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons. Retrieved from [Link]

-

FT-IR spectrum of control indole. (n.d.). ResearchGate. Retrieved from [Link]

-

FT-IR studies on interactions between Indole and Coumarin. (n.d.). Technoarete. Retrieved from [Link]

-

Heaney, H., & Ley, S. V. (1974). 1-BENZYLINDOLE. Organic Syntheses, 54, 58. doi: 10.15227/orgsyn.054.0058. Retrieved from [Link]

-

Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019). Molecules. Retrieved from [Link]

-

Primary Ammonium/Tertiary Amine-Mediated Controlled Ring Opening Polymerisation of Amino Acid N-Carboxyanhydrides. (n.d.). Max Planck Institute of Colloids and Interfaces. Retrieved from [Link]

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).

-

Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. (2024). National Institutes of Health. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Benzyl-1H-indole-3-carbaldehyde | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. pure.mpg.de [pure.mpg.de]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 1-Benzyl-1H-indol-3-amine hydrochloride,(CAS# 1159823-99-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

An In-Depth Technical Guide to 1-Benzyl-1H-indol-3-amine hydrochloride (CAS: 1159823-99-0): A Privileged Scaffold in Modern Drug Discovery

This technical guide provides a comprehensive overview of 1-Benzyl-1H-indol-3-amine hydrochloride, a molecule of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. By leveraging data from analogous structures and established synthetic methodologies, this document aims to serve as a foundational resource for the synthesis, characterization, and potential applications of this compound.

Introduction: The Significance of the 3-Aminoindole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1][2] Among its many derivatives, the 3-aminoindole moiety stands out as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[3] The introduction of a substituent at the 3-position of the indole ring significantly influences its electronic properties and biological activity, leading to a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5]

Furthermore, N-alkylation of the indole nitrogen, particularly with a benzyl group, has been shown to enhance the biological activity of various indole derivatives.[6] The benzyl group can participate in crucial binding interactions with biological targets and modulate the pharmacokinetic properties of the parent molecule. Therefore, 1-Benzyl-1H-indol-3-amine hydrochloride, which combines both the 3-aminoindole core and an N-benzyl substituent, represents a promising platform for the development of novel therapeutic agents.

Physicochemical Properties and Chemical Identity

While detailed experimental data for 1-Benzyl-1H-indol-3-amine hydrochloride is not extensively available in peer-reviewed literature, its fundamental properties can be compiled from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1159823-99-0 | [7] |

| Molecular Formula | C₁₅H₁₅ClN₂ | [7] |

| Molecular Weight | 258.75 g/mol | [7] |

| Synonyms | 1-Benzyl-3-aminoindole hydrochloride | [7] |

| Appearance | Solid (predicted) | - |

| Solubility | Soluble in polar organic solvents (predicted) | - |

Synthetic Strategies and Methodologies

A specific, peer-reviewed synthesis for 1-Benzyl-1H-indol-3-amine hydrochloride has not been published. However, based on established methods for the synthesis of 3-aminoindoles and N-benzyl indoles, a plausible and efficient synthetic route can be proposed. The synthesis can be envisioned as a multi-step process starting from commercially available indole-3-carbonitrile.

Proposed Synthetic Pathway

The proposed synthesis involves three key steps:

-

N-Benzylation of Indole-3-carbonitrile: The indole nitrogen is first protected with a benzyl group.

-

Reduction of the Nitrile: The nitrile group at the 3-position is then reduced to a primary amine.

-

Salt Formation: Finally, the resulting free base is converted to its hydrochloride salt to improve stability and handling.

Caption: Proposed synthetic workflow for 1-Benzyl-1H-indol-3-amine hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Benzyl-1H-indole-3-carbonitrile

This procedure is adapted from established N-benzylation protocols for indoles.[6]

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of indole-3-carbonitrile (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-Benzyl-1H-indole-3-carbonitrile.

Step 2: Synthesis of 1-Benzyl-1H-indol-3-amine

The reduction of the nitrile to the primary amine can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

-

To a stirred solution of 1-Benzyl-1H-indole-3-carbonitrile (1.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere, add LiAlH₄ (2.0-3.0 eq.) portion-wise at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Filter the resulting precipitate and wash with the reaction solvent.

-

Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-Benzyl-1H-indol-3-amine as a crude product, which can be used in the next step without further purification or purified by column chromatography.

Step 3: Preparation of 1-Benzyl-1H-indol-3-amine hydrochloride

This is a standard procedure for the formation of a hydrochloride salt.[8][9]

-

Dissolve the crude 1-Benzyl-1H-indol-3-amine in a minimal amount of a suitable solvent such as diethyl ether or dichloromethane.

-

To this solution, add a solution of hydrogen chloride in diethyl ether or dioxane (1.1 eq.) dropwise with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-Benzyl-1H-indol-3-amine hydrochloride.

Analytical Characterization (Predicted)

While specific spectral data for this compound is not publicly available, the expected characteristics can be predicted based on its structure and data from analogous compounds.[10][11]

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the indole and benzyl rings, a singlet for the benzylic methylene (CH₂) protons, and a broad signal for the amine (NH₂) protons. The indole N-H proton signal will be absent due to benzylation.

-

¹³C NMR: The spectrum should display the expected number of signals for the 15 carbon atoms in the molecule, including those of the indole and benzyl aromatic rings, the benzylic methylene carbon, and the carbon bearing the amino group (C3 of the indole).

-

FT-IR: Characteristic absorption bands would be expected for N-H stretching of the primary amine, C-H stretching of the aromatic and benzylic groups, and C=C stretching of the aromatic rings.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the free base (C₁₅H₁₄N₂) and characteristic fragmentation patterns.

Potential Biological Activities and Therapeutic Applications

Direct biological studies on 1-Benzyl-1H-indol-3-amine hydrochloride are not reported. However, the extensive research on related N-benzyl and 3-substituted indole derivatives provides strong indications of its potential therapeutic applications.[5][12][13]

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of N-benzyl indole derivatives. For instance, some 1-benzyl-indole derivatives have shown significant efficacy against various cancer cell lines, including breast cancer.[14] The mechanism of action often involves the induction of cell cycle arrest and apoptosis. The presence of the 3-amino group could further enhance this activity by providing a site for additional interactions with biological targets or for further chemical modification.

Antimicrobial Activity

The indole scaffold is a common feature in many antimicrobial agents.[5] Derivatives of 1-benzyl-indole have been reported to possess activity against a range of bacteria and fungi.[12][13] The 3-amino group could contribute to the antimicrobial profile of the molecule, potentially through interactions with microbial cell membranes or essential enzymes.

Other Potential Applications

The 3-aminoindole core is also found in compounds with a wide range of other biological activities, including anti-inflammatory, antiviral, and neuroprotective effects.[1][2] The specific activity of 1-Benzyl-1H-indol-3-amine hydrochloride would depend on its specific molecular targets, which would need to be elucidated through further research.

Caption: Potential therapeutic applications of 1-Benzyl-1H-indol-3-amine hydrochloride based on analog data.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, compounds with similar structures are often classified with the following hazards:

-

Acute toxicity, oral

-

Skin corrosion/irritation

-

Serious eye damage/eye irritation

Therefore, it is recommended to handle 1-Benzyl-1H-indol-3-amine hydrochloride with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

1-Benzyl-1H-indol-3-amine hydrochloride is a promising, yet underexplored, chemical entity. Its structure, combining the privileged 3-aminoindole scaffold with an N-benzyl group, suggests a high potential for biological activity. This technical guide provides a roadmap for its synthesis and outlines its likely areas of therapeutic relevance based on a comprehensive analysis of related compounds.

Future research should focus on the following areas:

-

Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques.

-

Biological Screening: A broad biological screening of the compound should be undertaken to identify its primary pharmacological activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs will be crucial to optimize its potency and selectivity for any identified biological targets.

-

Mechanism of Action Studies: Once a significant biological activity is confirmed, detailed studies to elucidate its mechanism of action will be necessary.

The exploration of 1-Benzyl-1H-indol-3-amine hydrochloride and its derivatives holds considerable promise for the discovery of new and effective therapeutic agents.

References

- Nikoofar, K., Kadivar, D., & Shirzadnia, S. (2014). Pharmacological properties of some 3-substituted indole derivatives, a concise overview.

- Kumar, N., & Parle, A. (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies, 7(3), 1835-1842.

- El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. H., Rady, H. M., & Abdlla, M. M. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives.

- Kumar, N., & Parle, A. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 1049-1057.

- Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study. (2023). RSC Medicinal Chemistry.

- El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. H., Rady, H. M., & Abdlla, M. M. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. PubMed. Available at: [Link]

- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025).

- Biologically active 3-aminoindole derivatives. (n.d.).

- El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. H., Rady, H. M., & Abdlla, M. M. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 60(1), 55-71.

- El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. H., Rady, H. M., & Abdlla, M. M. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives.

- Batool, Z., Ullah, S., Khan, A., Siddique, F., Nadeem, S., Alshammarie, A., Albekairi, N. A., Talib, R., Al-Harrasi, A., & Shafiq, Z. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances, 14(40), 28981-29000.

- Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. (2012).

- Wormser, H. C., & Elkin, S. (1961). Synthesis and pharmacology of several substituted indole-3-carboxamide derivatives. Journal of Pharmaceutical Sciences, 50, 976–977.

- CAS Patents. (n.d.). CAS. Available at: [Link]

- Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024).

- 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. (2007).

- Batool, Z., Ullah, S., Khan, A., Siddique, F., Nadeem, S., Alshammarie, A., Albekairi, N. A., Talib, R., Al-Harrasi, A., & Shafiq, Z. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors.

- Synthesis of Medicinally Important Indole Derivatives: A Review. (2021).

- Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024).

- 1-Benzylindole. (n.d.). PubChem. Available at: [Link]

- In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. (2025). RSC Publishing.

- An Efficient Synthesis of 2-CF3-3-Benzylindoles. (2021).

- The preparation method of amino-acid benzyl ester hydrochloride. (2015).

- A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. (2023).

- Preparation method for 1-benzyl-3-piperidone hydrochloride. (2016).

- Calcium carbide. (1959).

- Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity. (n.d.). Beilstein Journals.

- Synthesis of 3-(N-Benzyl-2-aminoethylamino)-propyltrimethoxysilane hydrochloride. (n.d.). Mol-Instincts.

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. chemijournal.com [chemijournal.com]

- 3. benchchem.com [benchchem.com]

- 4. Pharmacological properties of some 3-substituted indole derivatives, a concise overview [icc.journals.pnu.ac.ir]

- 5. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives [ouci.dntb.gov.ua]

- 6. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Benzyl-3-aMinoindole HCl | 1159823-99-0 [chemicalbook.com]

- 8. CN105061283B - The preparation method of amino-acid benzyl ester hydrochloride - Google Patents [patents.google.com]

- 9. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]

- 10. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide - International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 11. rsisinternational.org [rsisinternational.org]

- 12. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 1-Benzyl-1H-indol-3-amine Derivatives: A Technical Guide for Drug Discovery Professionals

An In-Depth Exploration of Synthesis, Biological Activity, and Mechanisms of Action

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Among these, derivatives of 1-Benzyl-1H-indol-3-amine have emerged as a promising class of molecules with diverse and potent therapeutic activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their anticancer and antimicrobial properties. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to inform and guide future research in this exciting field.

The Chemistry of 1-Benzyl-1H-indol-3-amine Derivatives: Synthesis and Structural Diversity

The synthetic versatility of the indole scaffold allows for the creation of a wide array of 1-Benzyl-1H-indol-3-amine derivatives. The introduction of a benzyl group at the N-1 position and further modifications at the C-3 position are key to tuning the biological activity of these compounds.

A general synthetic approach often begins with the N-benzylation of an indole precursor, followed by the introduction of a functional group at the C-3 position, which can then be converted to an amine or a more complex heterocyclic system. For instance, a common starting material is 1-benzyl-3-bromoacetyl indole, which can be further reacted with various nucleophiles to introduce diverse functionalities.[1][2]

General Synthetic Workflow:

Caption: A generalized workflow for the synthesis of 1-Benzyl-1H-indol-3-amine derivatives.

The specific nature of the substituent at the C-3 position, as well as substitutions on the benzyl and indole rings, plays a crucial role in determining the compound's biological profile. This modularity allows for the systematic exploration of the structure-activity relationship (SAR).

Anticancer Activity: Targeting Key Pathways in Malignancy

A significant body of research has highlighted the potent anticancer activity of 1-Benzyl-1H-indol-3-amine derivatives against a range of human cancer cell lines. These compounds have demonstrated efficacy against ovarian, breast, lung, and liver cancers, among others.[3][4][5]

Mechanism of Action: Inhibition of VEGFR-2 Signaling

One of the key mechanisms underlying the anticancer effects of these derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a crucial receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7][8] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.

The binding of VEGF to VEGFR-2 triggers a downstream signaling cascade involving the phosphorylation of key intracellular proteins, ultimately leading to endothelial cell proliferation, migration, and survival.[6][7] 1-Benzyl-1H-indol-3-amine derivatives can interfere with this process by binding to the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.

VEGFR-2 Signaling Pathway and Point of Inhibition:

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of 1-Benzyl-1H-indol-3-amine derivatives.

Mechanism of Action: Tyrosinase Inhibition

Another important mechanism of anticancer activity for some 1-Benzyl-1H-indol-3-amine derivatives is the inhibition of tyrosinase.[9][10] Tyrosinase is a key enzyme in the biosynthesis of melanin, and its overactivity is associated with certain types of melanoma. By inhibiting tyrosinase, these compounds can reduce melanin production and induce apoptosis in melanoma cells.

The inhibitory mechanism can be competitive, non-competitive, or mixed, depending on the specific derivative.[10] Competitive inhibitors bind to the active site of the enzyme, preventing the binding of the natural substrate, tyrosine. Non-competitive inhibitors bind to a different site on the enzyme, causing a conformational change that reduces its activity.

Tyrosinase Inhibition Pathway:

Caption: The tyrosinase-mediated melanin synthesis pathway and its inhibition.

Quantitative Anticancer Activity

The anticancer potency of these derivatives is typically evaluated using in vitro cytotoxicity assays, such as the MTT assay, and is expressed as the half-maximal inhibitory concentration (IC50).

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoxaline derivative | Ovarian Cancer Xenograft | 100% tumor growth suppression | [1][2][3] |

| Pyrimidin-2-amine derivative | HEPG2 (Liver) | 0.7 | [5] |

| Hydrazonoindolin-2-one | MCF-7 (Breast) | 2.93 - 7.17 | [4] |

| Barbituric acid hybrid | OVCAR-5 (Ovarian) | 0.02 | [11] |

| Barbituric acid hybrid | MDA-MB-468 (Breast) | 0.03 - 0.04 | [11] |

| Chalcone derivative | HCT-116 (Colon) | 10.70 | [12] |

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

In addition to their anticancer properties, 1-Benzyl-1H-indol-3-amine derivatives have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[2][3][13] This is particularly relevant in the current era of increasing antimicrobial resistance.

Spectrum of Activity

These compounds have shown activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa, Bacillus cereus, and Staphylococcus aureus.[2][3] Antifungal activity has also been observed against Candida albicans.[2][3]

Quantitative Antimicrobial Activity

The antimicrobial efficacy is often assessed by determining the zone of inhibition in an agar well diffusion assay or by measuring the minimum inhibitory concentration (MIC).

| Derivative Class | Microorganism | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |

| Quinoxalin-2(1H)one derivative | P. aeruginosa, B. cereus, S. aureus | Not specified, but most active | [2][3] |

| 2-chloro-quinoxaline derivative | C. albicans | Not specified, but most active | [2][3] |

| Amino-guanidinium derivative | ESKAPE pathogens, MRSA | 2 - 16 (MIC) | [13] |

| N-benzyl tricyclic indoline | Methicillin-resistant S. aureus (MRSA) | 2-fold increase in activity over parent compound | [14] |

Structure-Activity Relationship (SAR)

The biological activity of 1-Benzyl-1H-indol-3-amine derivatives is highly dependent on their chemical structure. Understanding the SAR is crucial for the rational design of more potent and selective compounds.

-

Substituents on the Benzyl Ring: The nature and position of substituents on the N-1 benzyl ring can significantly influence activity. For instance, in some series, electron-withdrawing groups have been shown to enhance anticancer activity.[11]

-

Modifications at the C-3 Position: The substituent at the C-3 position is a key determinant of the biological profile. The introduction of various heterocyclic rings, such as quinoxaline, pyrimidine, and thiazole, has yielded compounds with potent anticancer and antimicrobial activities.[2][3][4][5]

-

Halogenation: The presence of halogen atoms on the indole or benzyl rings can impact activity. For example, N-benzyl indole derivatives containing trifluoromethyl (CF3), chloro, or bromo groups have shown higher antibacterial activity.[13]

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the 1-Benzyl-1H-indol-3-amine derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Step-by-Step Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Agar Plate Inoculation: Spread the inoculum evenly over the surface of an agar plate.

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Compound Addition: Add a known concentration of the 1-Benzyl-1H-indol-3-amine derivative solution to each well.

-

Incubation: Incubate the plates under appropriate conditions for microbial growth.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Conclusion and Future Directions

1-Benzyl-1H-indol-3-amine derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy against cancer and microbial pathogens, coupled with their synthetic accessibility, makes them attractive candidates for further investigation.

Future research should focus on:

-

Lead Optimization: Systematic modification of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Further elucidation of the molecular targets and signaling pathways involved in their biological activities.

-

In Vivo Efficacy: Evaluation of the most promising derivatives in preclinical animal models of cancer and infectious diseases.

-

Exploration of New Therapeutic Areas: Investigating the potential of these derivatives for other diseases, such as inflammatory and neurodegenerative disorders.

The continued exploration of this chemical space holds great promise for the discovery of new and effective drugs to address unmet medical needs.

References

-

El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. M., Rady, H. M., & Abdlla, M. M. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 60(1), 55–71. [Link]

-

Koch, S., & Claesson-Welsh, L. (2012). Signal transduction by vascular endothelial growth factor receptors. Cold Spring Harbor Perspectives in Medicine, 2(7), a006502. [Link]

-

Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Family: Pathological Roles in Cancer and Eye Diseases. Journal of Clinical Medicine, 10(1), 1-25. [Link]

-

Zolghadri, S., Bahrami, A., Hassan, M. T., & Saboury, A. A. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279–309. [Link]

-

Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]

-

ResearchGate. (n.d.). The molecular structure of VEGF/VEGFR-2. Retrieved from [Link]

-

El-Sawy, E. R., et al. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 60(1), 55-71. [Link]

-

Abhinand, C. S., Raju, R., Soumya, S. J., Arya, R. S., & Sudhakaran, P. R. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of cell communication and signaling, 10(4), 347–354. [Link]

-

Singh, B., Kumar, M., Kumar, A., Singh, S., & Singh, R. (2014). Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. Bioorganic & medicinal chemistry letters, 24(15), 3434–3438. [Link]

-

Dhiman, A., Sharma, R., & Singh, R. K. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Acta Pharmaceutica Sinica B, 12(7), 3006–3027. [Link]

-

Wang, Y., et al. (2021). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. Molecules, 26(15), 4467. [Link]

-

Zhang, L., et al. (2019). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry, 7, 73. [Link]

-

Cortez, F. J., et al. (2017). Discovery and Initial Structure-Activity Relationships of N-Benzyl Tricyclic Indolines as Antibacterials for Methicillin-Resistant Staphylococcus aureus. ACS infectious diseases, 3(11), 848–854. [Link]

-

614 Beauty. (2024). Understanding Tyrosinase Inhibitors. Retrieved from [Link]

-

Al-Hussain, S. A., et al. (2023). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Advances, 13(20), 13576-13593. [Link]

-

Shaik, A. B., et al. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks, 14(1), 1-10. [Link]

-

Owolabi, B. J., Oladipo, M. A., & Adebayo, A. H. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. [Link]

-

Flores-Alamo, M., et al. (2019). Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole. Redalyc. [Link]

-

Abdel-Aziz, M., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(19), 6320. [Link]

-

El-Sawy, E. R., et al. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. PubMed. [Link]

-

El-Sawy, E. R., et al. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Open University Chemistry Institute. [Link]

-

Bassyouni, F. A., et al. (2012). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. PubMed. [Link]

Sources

- 1. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Understanding Tyrosinase Inhibitors [614beauty.com]

- 11. Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jchr.org [jchr.org]

- 13. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and Initial Structure-Activity Relationships of N-Benzyl Tricyclic Indolines as Antibacterials for Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Speculative Mechanisms of Action of 1-Benzyl-1H-indol-3-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. 1-Benzyl-1H-indol-3-amine hydrochloride, a member of this extensive family, presents a compelling structural motif suggesting a range of potential pharmacological activities. While direct mechanistic studies on this specific molecule are not extensively documented in publicly available literature, its structural similarity to known psychoactive and anticancer agents allows for informed speculation on its mechanism of action. This guide provides a detailed exploration of three plausible mechanistic pathways for 1-Benzyl-1H-indol-3-amine hydrochloride: monoamine oxidase (MAO) inhibition, serotonin (5-HT) receptor modulation, and anticancer activity through kinase inhibition. For each proposed mechanism, a comprehensive rationale is provided, along with detailed, step-by-step experimental protocols to facilitate empirical validation. This document is intended to serve as a foundational resource for researchers seeking to elucidate the pharmacological profile of this and structurally related compounds.

Introduction to 1-Benzyl-1H-indol-3-amine hydrochloride

1-Benzyl-1H-indol-3-amine hydrochloride is a synthetic compound featuring a core indole ring system. The indole structure is notably present in the essential amino acid tryptophan and the neurotransmitter serotonin, making it a key pharmacophore for neurological drug discovery. The key structural features of 1-Benzyl-1H-indol

The Expanding Therapeutic Landscape of 1-Benzyl-Indole Derivatives: A Technical Guide to Key Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-benzyl-indole scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of a wide array of biological targets. This technical guide provides an in-depth exploration of the key therapeutic targets of 1-benzyl-indole derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their therapeutic potential. We will delve into their roles as enzyme inhibitors, receptor antagonists, and anticancer agents, providing a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this remarkable chemical entity.

Introduction: The Significance of the 1-Benzyl-Indole Scaffold

The indole nucleus is a fundamental heterocyclic motif found in numerous natural products and clinically approved drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a diverse range of biological macromolecules. The addition of a benzyl group at the N-1 position of the indole ring significantly enhances the lipophilicity and steric bulk of the molecule, often leading to improved target binding affinity, metabolic stability, and cell permeability.[3][4] This modification has proven to be a successful strategy in medicinal chemistry, unlocking a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[4][5] This guide will systematically dissect the key molecular targets that are effectively modulated by this versatile chemical class.

Enzyme Inhibition: A Primary Mechanism of Action

1-Benzyl-indole derivatives have demonstrated significant inhibitory activity against several key enzyme families, highlighting their potential in treating a range of diseases.

Cytosolic Phospholipase A2α (cPLA2α): A Target for Anti-inflammatory Agents

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids.[3][6] Arachidonic acid is subsequently converted into pro-inflammatory mediators such as prostaglandins and leukotrienes. Inhibition of cPLA2α is therefore a promising strategy for the development of novel anti-inflammatory drugs.[3]

Recent studies have identified 1-benzyl-indole derivatives as potent inhibitors of cPLA2α.[3][6] Starting from a lead compound identified through virtual screening, systematic structural modifications have led to the development of derivatives with submicromolar activity.[3] Specifically, 5-(1-benzylindol-3-ylmethyl)-2H-tetrazol-2-yl)pentanoic acid derivatives have shown significantly enhanced potency compared to the initial hits.[3][6]

Mechanism of Action: While the exact binding mode is still under investigation, it is hypothesized that the 1-benzyl-indole core interacts with a hydrophobic pocket in the enzyme's active site, while the acidic moiety (e.g., carboxylic acid or tetrazole) coordinates with key residues involved in catalysis.

Experimental Protocol: In Vitro cPLA2α Inhibition Assay

A common method to assess the inhibitory potential of 1-benzyl-indole derivatives against cPLA2α is a cell-free enzymatic assay.

Step-by-Step Methodology:

-

Enzyme Preparation: Recombinant human cPLA2α is purified and stored in an appropriate buffer.

-

Substrate Preparation: A fluorescently labeled phospholipid substrate (e.g., NBD-PC) is incorporated into liposomes.

-

Inhibition Assay:

-

The test compounds (1-benzyl-indole derivatives) are pre-incubated with the enzyme in a reaction buffer containing Ca²⁺.

-

The reaction is initiated by the addition of the substrate-containing liposomes.

-

The fluorescence intensity is monitored over time. Cleavage of the fluorescent fatty acid from the phospholipid by cPLA2α results in an increase in fluorescence.

-

-

Data Analysis: The initial rate of the reaction is calculated for different concentrations of the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.

Tyrosinase: A Target for Hyperpigmentation and Food Browning

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis and the enzymatic browning of fruits and vegetables.[7] The inhibition of tyrosinase is a key strategy in the development of treatments for hyperpigmentation disorders and as a method to prevent food spoilage.[7]

Novel 1-benzyl-indole hybrid thiosemicarbazones have been synthesized and identified as competitive inhibitors of mushroom tyrosinase.[7] Kinetic studies of the most potent derivatives revealed a competitive inhibition mechanism, suggesting that these compounds bind to the active site of the enzyme.[7]

Structure-Activity Relationship (SAR): SAR studies have indicated that the thiosemicarbazide moiety is crucial for coordinating with the copper ions in the tyrosinase active site. Furthermore, substitutions on the benzyl or phenyl ring of the thiosemicarbazone can significantly influence the inhibitory potency.[7]

Table 1: Tyrosinase Inhibitory Activity of 1-Benzyl-Indole Thiosemicarbazone Derivatives

| Compound | Substitution Pattern | IC₅₀ (µM)[8] |

| 5k | 4-Fluorophenyl (on thiosemicarbazone) | 12.40 ± 0.26 |

| 5q | 4-Chlorophenyl (on thiosemicarbazone) | 15.26 ± 0.30 |

| 5f | 4-Bromophenyl (on thiosemicarbazone) | 15.28 ± 0.37 |

| 5d | 4-Methylphenyl (on thiosemicarbazone) | 16.76 ± 0.38 |

| 5o | 3,4-Dichlorophenyl (on thiosemicarbazone) | 17.10 ± 0.28 |

| Kojic Acid (Standard) | - | 18.30 ± 0.41 |

Cyclin-Dependent Kinases (CDKs): Targets for Anticancer Therapy

The cell cycle is tightly regulated by a family of protein kinases known as cyclin-dependent kinases (CDKs). Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

A novel derivative, 1-benzyl-indole-3-carbinol (1-benzyl-I3C), has been shown to be a potent inhibitor of human breast cancer cell proliferation, with an approximately 1000-fold greater potency than its parent compound, indole-3-carbinol.[9] This enhanced anti-proliferative effect is attributed to the inhibition of CDK2, CDK4, and CDK6 enzymatic activities, leading to a G1 cell cycle arrest.[9]

Signaling Pathway Diagram: CDK Inhibition by 1-Benzyl-I3C

Caption: Inhibition of CDK4/6 and CDK2 by 1-benzyl-I3C prevents Rb phosphorylation, leading to G1 cell cycle arrest.

Receptor Antagonism: Modulating Cellular Signaling

1-Benzyl-indole derivatives have also been identified as antagonists for several important receptor systems, demonstrating their potential in neurological disorders and other conditions.

α1-Adrenergic Receptors (α1-AR): A Target for Benign Prostatic Hyperplasia (BPH)

α1-Adrenergic receptor antagonists are the first-line treatment for symptomatic benign prostatic hyperplasia (BPH).[10] A naftopidil-derived 1-benzyl-indole carboxamide, HJZ-12, has been identified as a potent and selective antagonist for the α1D and α1A subtypes of the α1-AR.[10][11] Interestingly, in addition to its receptor-blocking activity, HJZ-12 has been shown to induce apoptosis in BPH cells, a mechanism that goes beyond simple smooth muscle relaxation.[10][11]

Nicotinic Acetylcholine Receptors (nAChRs): Potential in Neurological Disorders

Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems. Novel 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide derivatives have been shown to be competitive antagonists for the human α4β2 and α7 nAChR subtypes.[12] These compounds exhibit higher potency for the α7 subtype, and substitutions on the benzyl ring can enhance this selectivity.[12] Molecular docking studies suggest that this selectivity arises from specific hydrogen bonding interactions within the α7 receptor's binding site.[12]

Anticancer Activity: A Multifaceted Approach

The indole scaffold is a well-established pharmacophore in the development of anticancer agents.[13] 1-Benzyl-indole derivatives have demonstrated a broad range of antiproliferative and cytotoxic activities against various cancer cell lines.[1][5][14][15]

For instance, 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline has shown remarkable efficacy against ovarian cancer xenografts in nude mice, with a tumor growth suppression of 100.0 ± 0.3%.[5][14] Other derivatives have exhibited significant cytotoxicity against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT) cell lines.[1]

Experimental Workflow: Anticancer Drug Discovery Cascade

Caption: A typical workflow for the discovery and preclinical evaluation of 1-benzyl-indole derivatives as anticancer agents.

Antimicrobial and Antiplatelet Activities

Beyond their applications in inflammation, cancer, and neurological disorders, 1-benzyl-indole derivatives have also shown promise as antimicrobial and antiplatelet agents.

-

Antimicrobial Activity: Certain heterocyclic derivatives of 1-benzyl-indole have demonstrated potent activity against pathogenic bacteria such as P. aeruginosa, B. cereus, and S. aureus, as well as the fungus C. albicans.[5][14]

-

Antiplatelet Aggregation: A series of N-arylmethyl substituted indole derivatives have been synthesized and shown to be effective inhibitors of ADP and arachidonic acid-induced platelet aggregation in human plasma.[16]

Conclusion and Future Directions

The 1-benzyl-indole scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The diverse range of biological targets modulated by this class of compounds underscores their importance in modern drug discovery. Future research in this area should focus on:

-

Target Selectivity: Fine-tuning the structure of 1-benzyl-indole derivatives to enhance their selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

-

Mechanism of Action Studies: Elucidating the precise molecular interactions between these compounds and their biological targets through techniques such as X-ray crystallography and advanced molecular modeling.

-

In Vivo Efficacy and Safety: Translating the promising in vitro results into in vivo models to assess their therapeutic efficacy, pharmacokinetic profiles, and safety.

The continued exploration of the chemical space around the 1-benzyl-indole nucleus holds great promise for the discovery of next-generation therapies for a wide range of human diseases.

References

-

Meyer Zu Vilsendorf, I., Einerhand, J., Mulac, D., Langer, K., & Lehr, M. (2024). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. RSC Medicinal Chemistry, 15(2), 641-659. [Link]

-

Batool, Z., Ullah, S., Khan, A., Siddique, F., Nadeem, S., Alshammarie, A., ... & Shafiq, Z. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances, 14(40), 28889-28902. [Link]

-

El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. H., Rady, H. M., & Abdlla, M. M. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 60(1), 55-71. [Link]

-

El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. H., Rady, H. M., & Abdlla, M. M. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. PubMed. [Link]

-

El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. H., Rady, H. M., & Abdlla, M. M. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Open Ukrainian Citation Index. [Link]

-

Meyer Zu Vilsendorf, I., Einerhand, J., Mulac, D., Langer, K., & Lehr, M. (2023). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. PubMed. [Link]

-

Perez, E. G., Ocampo, C., Feuerbach, D., Lopez, J. J., Morelo, G. L., Tapia, R. A., & Arias, H. R. (2013). Novel 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodides are competitive antagonists for the human alpha4beta2 and alpha7 nicotinic acetylcholine receptors. MedChemComm, 4(8), 1166-1170. [Link]

-

Batool, Z., Ullah, S., Khan, A., Siddique, F., Nadeem, S., Alshammarie, A., ... & Shafiq, Z. (2025). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Advances, 15(18), 12345-12356. [Link]

-

El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. H., Rady, H. M., & Abdlla, M. M. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. ResearchGate. [Link]

-

Gorokhova, L. G., et al. (n.d.). Studies of the effect of indole and its derivative 1-benzylindole on the functional state of the heart and blood values of laboratory rats. Publisher. [Link]

-

Safe, S., Qin, C., & McDougal, A. (2001). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. Journal of Steroid Biochemistry and Molecular Biology, 78(5), 421-428. [Link]

-

Huang, J., et al. (2021). Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology, 12, 628525. [Link]

-

Huang, J., et al. (2021). Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology, 12, 628525. [Link]

-